molecular formula C13H10N4O5S B4199102 3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide

3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide

Cat. No. B4199102
M. Wt: 334.31 g/mol
InChI Key: ZRRPZMKDULFLGP-UHFFFAOYSA-N
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Description

3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and proteins that are essential for cancer cell growth and replication. In agriculture, it acts as a selective herbicide by inhibiting the activity of a specific enzyme that is essential for plant growth. In environmental science, it degrades pollutants through a process called nitroreduction, which involves the reduction of the nitro group to an amino group.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses and bacteria. In agriculture, it inhibits the growth of weeds and pests by disrupting their metabolic processes. In environmental science, it degrades pollutants by breaking down their chemical structure.

Advantages and Limitations for Lab Experiments

The advantages of using 3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide in lab experiments include its high potency, selectivity, and relatively low toxicity. However, its limitations include its potential to cause adverse effects on non-target organisms and the environment, as well as its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide. These include:
1. Further investigation of its potential applications in medicine, agriculture, and environmental science.
2. Development of more efficient and cost-effective synthesis methods.
3. Evaluation of its potential toxicity and impact on non-target organisms and the environment.
4. Optimization of its chemical structure to enhance its potency and selectivity.
5. Exploration of its potential as a drug delivery system for targeted therapy.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential in various fields, including medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to significant advancements in these fields.

Scientific Research Applications

3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been investigated for its anticancer, antiviral, and antibacterial properties. In agriculture, it has been explored as a potential herbicide and insecticide. In environmental science, it has been studied for its ability to degrade pollutants in soil and water.

properties

IUPAC Name

3-nitro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S/c18-13-14-11-5-4-8(6-12(11)15-13)16-23(21,22)10-3-1-2-9(7-10)17(19)20/h1-7,16H,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRPZMKDULFLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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